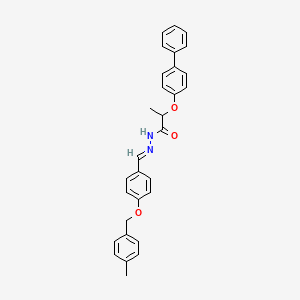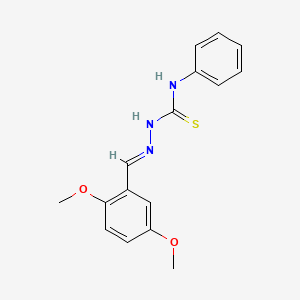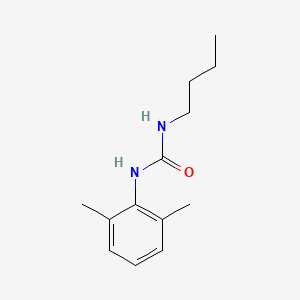
2,3-Dimethoxybenzaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C10H13N3O3 It is a derivative of semicarbazone, formed by the condensation reaction between 2,3-dimethoxybenzaldehyde and semicarbazide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzaldehyde semicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol. The mixture is refluxed for several hours, and the resulting product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2,3-Dimethoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the semicarbazone group to amines or other reduced forms.
Substitution: The methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2,3-Dimethoxybenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials and as a precursor for other chemical products.
作用機序
The mechanism of action of 2,3-dimethoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity.
類似化合物との比較
- 2,5-Dimethoxybenzaldehyde semicarbazone
- 3,4-Dimethoxybenzaldehyde semicarbazone
- 4-Methoxybenzaldehyde semicarbazone
Comparison: 2,3-Dimethoxybenzaldehyde semicarbazone is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research applications.
特性
CAS番号 |
6268-66-2 |
|---|---|
分子式 |
C10H13N3O3 |
分子量 |
223.23 g/mol |
IUPAC名 |
[(E)-(2,3-dimethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C10H13N3O3/c1-15-8-5-3-4-7(9(8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+ |
InChIキー |
ODCDIBNSAFJIID-WUXMJOGZSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)N |
正規SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)
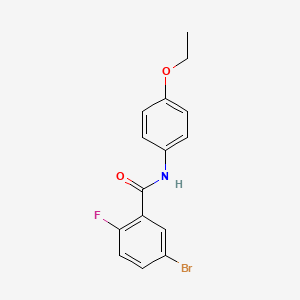

![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)

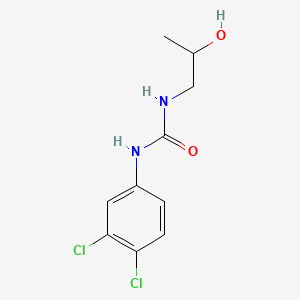

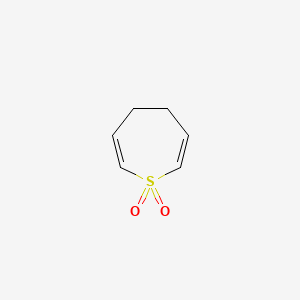
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
